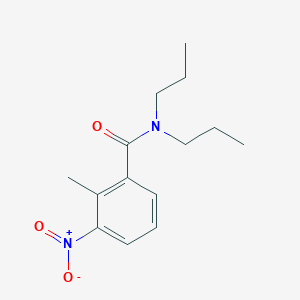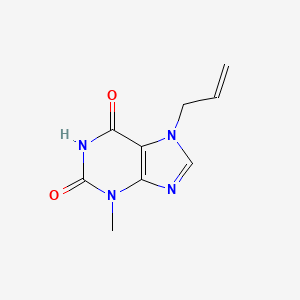![molecular formula C17H17N3O2S B5842930 N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-4-methylbenzamide](/img/structure/B5842930.png)
N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-4-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-4-methylbenzamide, also known as MLN4924, is a small molecule inhibitor that targets the NEDD8-activating enzyme (NAE). NAE is an essential enzyme that is involved in the process of protein degradation, and the inhibition of NAE leads to the accumulation of proteins that are marked for degradation, resulting in cell death.
Wirkmechanismus
N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-4-methylbenzamide inhibits the NEDD8-activating enzyme (NAE), which is involved in the process of protein degradation. NAE activates the small protein NEDD8, which then binds to target proteins, marking them for degradation by the proteasome. Inhibition of NAE leads to the accumulation of NEDD8-conjugated proteins, resulting in cell death.
Biochemical and Physiological Effects:
N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-4-methylbenzamide has been shown to have a broad range of biochemical and physiological effects. It induces apoptosis in cancer cells, inhibits tumor growth, and sensitizes cancer cells to chemotherapy. It also has anti-inflammatory effects, making it a potential treatment for inflammatory diseases. N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-4-methylbenzamide has been shown to affect the cell cycle, leading to cell cycle arrest and inhibition of cell proliferation. It also affects DNA damage response pathways, leading to increased sensitivity to DNA-damaging agents.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-4-methylbenzamide is its specificity for NAE, which makes it a useful tool for studying the role of NAE in protein degradation and other cellular processes. However, N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-4-methylbenzamide has some limitations for lab experiments. It is a small molecule inhibitor, which means that it may have off-target effects. It also has poor solubility in water, which can limit its use in certain experiments.
Zukünftige Richtungen
N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-4-methylbenzamide has shown promise as an anticancer agent and a potential treatment for inflammatory diseases. Future research could focus on optimizing the synthesis method to improve the yield and purity of the compound. There is also a need for further studies to determine the optimal dosage and administration method for N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-4-methylbenzamide. Additionally, research could focus on identifying potential biomarkers that could be used to predict response to N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-4-methylbenzamide treatment. Finally, there is a need for further studies to determine the long-term safety and efficacy of N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-4-methylbenzamide in humans.
Synthesemethoden
The synthesis of N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-4-methylbenzamide involves a series of chemical reactions that result in the formation of the final product. The first step involves the reaction of 4-methylbenzamide with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 4-(acetylamino)aniline to form the corresponding amide. The amide is then reacted with carbon disulfide and sodium hydroxide to form the corresponding carbonothioyl derivative. Finally, the carbonothioyl derivative is reacted with N-ethyl-N'-propylthiourea to form N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-4-methylbenzamide.
Wissenschaftliche Forschungsanwendungen
N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-4-methylbenzamide has been extensively studied for its potential as an anticancer agent. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit tumor growth, and sensitize cancer cells to chemotherapy. N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-4-methylbenzamide has also been shown to have anti-inflammatory effects, making it a potential treatment for inflammatory diseases.
Eigenschaften
IUPAC Name |
N-[(4-acetamidophenyl)carbamothioyl]-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2S/c1-11-3-5-13(6-4-11)16(22)20-17(23)19-15-9-7-14(8-10-15)18-12(2)21/h3-10H,1-2H3,(H,18,21)(H2,19,20,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFSLMXVSMYUYEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{4-[(4-ethoxyphenyl)carbonothioyl]-1-piperazinyl}ethanol](/img/structure/B5842847.png)

![2-[2-(2,3-dihydro-1,4-benzodioxin-6-ylmethylene)hydrazino]-N-1-naphthyl-2-oxoacetamide](/img/structure/B5842858.png)

![1-[(4-chloro-3-methylphenoxy)acetyl]-4-piperidinecarboxamide](/img/structure/B5842867.png)




![N-(3-chloro-2-methylphenyl)-N'-[4-(diethylamino)phenyl]thiourea](/img/structure/B5842904.png)
![3-(2-chlorophenyl)-5-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5842907.png)
![3-[nitro(2,4,5-trimethylphenyl)methylene]-2-benzofuran-1(3H)-one](/img/structure/B5842915.png)

![N-[6-(aminosulfonyl)-1,3-benzothiazol-2-yl]acetamide](/img/structure/B5842928.png)